Tert-butyl 4-(2-aminophenyl)butanoate
Description
Tert-butyl 4-(2-aminophenyl)butanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the butanoate moiety, which is further substituted with an aminophenyl group
Properties
IUPAC Name |
tert-butyl 4-(2-aminophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPAJUCUVWKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminophenyl)butanoate typically involves the esterification of 4-(2-aminophenyl)butanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-(2-aminophenyl)butanoic acid+tert-butyl alcoholacid catalysttert-butyl 4-(2-aminophenyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(2-aminophenyl)butanoate can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester or aminophenyl functionalities.
Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(2-aminophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of ester-containing molecules in biological systems.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Its structural features make it a candidate for drug design and synthesis, particularly in the creation of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active aminophenyl moiety, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- Tert-butyl 4-(2-hydroxyphenyl)butanoate
- Tert-butyl 4-(2-nitrophenyl)butanoate
- Tert-butyl 4-(2-methylphenyl)butanoate
Comparison: Tert-butyl 4-(2-aminophenyl)butanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for additional functionalization and interactions that are not possible with hydroxyl, nitro, or methyl substituents. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
